molecular formula C13H12N4 B12812884 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile CAS No. 10566-02-6

4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile

Cat. No.: B12812884
CAS No.: 10566-02-6
M. Wt: 224.26 g/mol
InChI Key: AYTCZWVPUPCFAX-UHFFFAOYSA-N
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Description

4-Methylspiro(25)octane-1,1,2,2-tetracarbonitrile is a complex organic compound characterized by a spirocyclic structure with four cyano groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile typically involves the electrochemical cascade assembling of heterocyclic ketones and two molecules of malononitrile. This reaction is carried out in an undivided cell in alcohols, with sodium bromide acting as a mediator. The process results in the selective formation of substituted 6-heterospirocyclopropane-1,1,2,2-tetracarbonitriles in yields ranging from 50% to 75% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the electrochemical cascade method mentioned above is advantageous for large-scale production due to its efficiency and the mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The cyano groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups replacing the cyano groups.

Scientific Research Applications

4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets such as enzymes and proteins. The cyano groups play a crucial role in these interactions, often leading to the inhibition of specific enzymes or the modulation of protein functions. The exact pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylspiro(2.5)octane-1,1,2,2-tetracarbonitrile is unique due to its specific spirocyclic structure with four cyano groups, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

10566-02-6

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

8-methylspiro[2.5]octane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C13H12N4/c1-10-4-2-3-5-13(10)11(6-14,7-15)12(13,8-16)9-17/h10H,2-5H2,1H3

InChI Key

AYTCZWVPUPCFAX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12C(C2(C#N)C#N)(C#N)C#N

Origin of Product

United States

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